(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide
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Overview
Description
(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide is a chemical compound with a complex structure that includes a thiazole ring, an amino group, a hydroxyethyl group, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid derivative.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the thiazole ring.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added via an alkylation reaction, where an ethylene oxide derivative reacts with the thiazole ring.
Formation of the Hydroxyimino Group: The hydroxyimino group is introduced through an oximation reaction, where hydroxylamine reacts with a carbonyl group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The hydroxyimino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyethyl and hydroxyimino groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S/c8-7-10-4(3-15-7)5(11-14)6(13)9-1-2-12/h3,12,14H,1-2H2,(H2,8,10)(H,9,13)/b11-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTAWFCSJOCRCK-WZUFQYTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/O)/C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the structure of the iron(III) complex formed with HL and what spectroscopic techniques were used to characterize it?
A2: The reaction of HL with FeCl3 in methanol yields a trinuclear iron(III) complex with the formula [Fe3L6]Cl[OH]2 []. X-ray crystallography revealed a linear Fe(1)–Fe(2)–Fe(1′) arrangement within the complex, with the central iron atom (Fe(2)) acting as an inversion center []. Each terminal iron atom (Fe(1)) coordinates to three HL molecules via the thiazole and oximate nitrogen atoms, forming Fe(1)L3 units. The central iron atom bridges these two units by coordinating to the oximate oxygen atoms of the HL molecules.
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